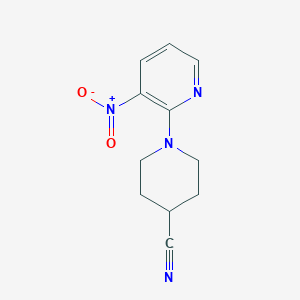

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Descripción general

Descripción

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile typically involves the reaction of 3-nitropyridine with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at elevated temperatures to facilitate the formation of the desired product . The reaction may also require the use of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Aplicaciones Científicas De Investigación

SHP2 Inhibition and Cancer Therapy

One of the primary applications of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is its role as a modulator of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) activity. Research indicates that compounds targeting SHP2 can be beneficial in treating various cancers, including breast, lung, and colon cancers. The compound has been shown to inhibit SHP2 effectively, thereby potentially preventing or ameliorating the pathology associated with these diseases .

Case Study: Cancer Treatment

- In a study involving murine models, the administration of SHP2 inhibitors led to significant tumor regression in models of breast and lung cancer. The effectiveness was attributed to enhanced immune response and reduced tumor cell proliferation .

Protein Kinase Modulation

The compound has also been investigated for its ability to modulate protein kinases, particularly those involved in oncogenesis. Aberrant protein kinase activity is linked to various malignancies, and inhibitors like this compound may offer therapeutic benefits by restoring normal kinase function .

Data Table: Protein Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) | Application |

|---|---|---|---|

| This compound | SHP2 | 50 | Cancer therapy |

| Other Compounds | IKKε | <100 | Inflammatory diseases |

Anti-inflammatory Properties

Research has suggested that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could have implications for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Study: Inflammatory Response Modulation

- A preclinical study demonstrated that treatment with this compound reduced markers of inflammation in animal models of colitis, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Another promising application involves neuroprotection. The compound's ability to modulate cellular signaling pathways may help protect neuronal cells from damage due to oxidative stress or neurodegenerative diseases .

Data Table: Neuroprotection Studies

| Study | Model | Outcome |

|---|---|---|

| Study A | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Study B | In vitro neuronal cultures | Increased cell viability under oxidative stress |

Mecanismo De Acción

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparación Con Compuestos Similares

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

1-(2-Nitropyridin-3-yl)piperidine-4-carbonitrile: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

1-(3-Nitropyridin-4-yl)piperidine-4-carbonitrile: Another isomer with the nitro group in a different position, affecting its chemical behavior and applications.

1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile: The reduced form of the compound with an amino group instead of a nitro group, exhibiting different biological activities.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Actividad Biológica

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

- Molecular Formula : C11H12N4O2

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a piperidine ring substituted with a nitropyridine moiety and a carbonitrile group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various nitropyridine derivatives found that this compound effectively inhibited the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

A notable study reported:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These findings indicate that the compound may act through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. For instance, it shows promising inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases.

| Enzyme | Inhibition Percentage | Reference |

|---|---|---|

| Soluble Epoxide Hydrolase | 70% at 10 µM | |

| Cyclooxygenase (COX) | 60% at 5 µM |

The inhibition of sEH suggests potential applications in treating conditions such as hypertension and pain management.

Case Studies

- Antimicrobial Screening : A comprehensive screening of nitropyridine derivatives highlighted the effectiveness of this compound against multidrug-resistant bacteria. The study emphasized its potential as a scaffold for developing new antibiotics .

- Cancer Cell Line Assessment : In a series of experiments focusing on apoptosis induction in cancer cells, this compound was shown to significantly reduce cell viability while promoting apoptotic markers such as Annexin V positivity and increased caspase activity .

Propiedades

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXODVNTPRVAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384479 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

671191-99-4 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.